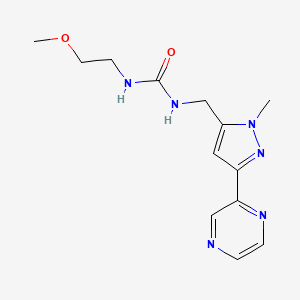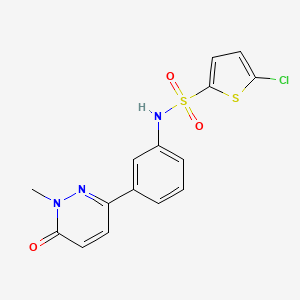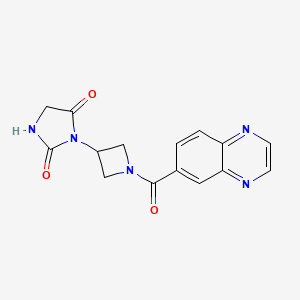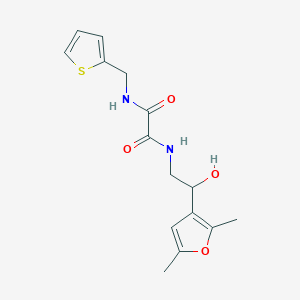
N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It’s a derivative of 2-aminothiazole and has shown to affect Mycobacterium tuberculosis energetics .
Synthesis Analysis
The synthesis of this compound involves several steps. In one study, it was synthesized by reacting compound 1 (30 mg, 0.09 mmol, 1 eq) and 2(2-chloroethyl)-1-methylpiperidine hydrochloride .Molecular Structure Analysis
The molecular structure of “N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine” is complex. It contains a 2-aminothiazole core, which is a bicyclic structure that is partially aromatic .Chemical Reactions Analysis
The chemical reactions involving “N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine” are complex and involve several steps. The compound poses several medicinal chemistry challenges concerning its toxicity and drug-likeness .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research on derivatives of 1,2,4-triazole, including compounds structurally related to N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine, has shown significant antimicrobial activities. Novel derivatives synthesized from various primary amines have been evaluated against a range of microorganisms, demonstrating good to moderate antimicrobial properties. This highlights the potential of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Evaluation
Another significant application of 1,2,4-triazole derivatives is in anticancer research. A series of novel compounds related to N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine have been synthesized and tested in vitro for their anticancer activities. Among these, specific derivatives exhibited promising activity against a variety of human tumor cell lines, including leukemia, lung cancer, and breast cancer, indicating the potential of these compounds in cancer therapy (Kattimani et al., 2013).
Corrosion Inhibition
The study of 1,2,4-triazole derivatives also extends to their application as corrosion inhibitors. Research has identified that certain triazole derivatives, by analogy, could serve as efficient corrosion inhibitors for metals in acidic media. Their high inhibition efficiency makes them suitable for protecting metals against corrosion, potentially including derivatives of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine (Lagrenée et al., 2002).
Molecular Interaction Studies
Understanding the adsorption behavior of triazole derivatives on metal surfaces provides insight into their effectiveness as corrosion inhibitors. Studies using electrochemical methods and molecular dynamics simulations reveal that the adsorption follows Langmuir's isotherm, offering a theoretical foundation for the practical application of these compounds in corrosion protection. Such research could encompass N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine derivatives, enhancing their application scope (Bentiss et al., 2007).
Antifungal Activity
N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine and its derivatives have also been explored for their antifungal activities. Synthesis and testing of various derivatives have shown efficacy against plant pathogenic fungi, offering a potential route for developing new antifungal agents. This reflects the versatile application of triazole derivatives in addressing different forms of microbial resistance (Arnoldi et al., 2007).
Zukünftige Richtungen
The future directions for the study of “N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine” could involve further exploration of its potential applications in medicinal chemistry, particularly in the treatment of tuberculosis . More research is also needed to fully understand its mechanism of action and to determine its physical and chemical properties.
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-5-1-6(10)3-7(2-5)13-8-11-4-12-14-8/h1-4H,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLPFLQMVKGPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide](/img/structure/B2990748.png)
![2-chloro-N-[2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethyl]acetamide](/img/structure/B2990749.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(2,4-dimethylquinolin-3-yl)acetamide](/img/structure/B2990751.png)
![(E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one](/img/structure/B2990753.png)

![ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2990755.png)
![3-(dimethylamino)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile](/img/structure/B2990756.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2990761.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2990763.png)
![6-Phenyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2990765.png)


